N-(4-methylphenyl)pyrazin-2-amine
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Overview
Description
N-(4-methylphenyl)pyrazin-2-amine: is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a 4-methylphenyl group at the nitrogen atom. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . Another study mentions that pyrazine derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Mode of Action
This interaction could potentially lead to changes in cellular processes, such as cell cycle regulation .
Biochemical Pathways
If we consider the potential targets, the compound could affect pathways related to cell cycle regulation (in the case of cdk2 inhibition) or pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines and anti-tubercular activity , suggesting that N-(4-methylphenyl)pyrazin-2-amine could potentially have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)pyrazin-2-amine typically involves the reaction of pyrazine-2-carboxylic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated pyrazine derivatives.
Scientific Research Applications
N-(4-methylphenyl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is employed in studying the interaction of pyrazine derivatives with biological targets, including enzymes and receptors.
Material Science: It is used in the development of organic materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)pyrazin-2-amine
- N-(4-fluorophenyl)pyrazin-2-amine
- N-(4-bromophenyl)pyrazin-2-amine
Uniqueness
N-(4-methylphenyl)pyrazin-2-amine is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
N-(4-methylphenyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-9-2-4-10(5-3-9)14-11-8-12-6-7-13-11/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAZCNOYFMSVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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